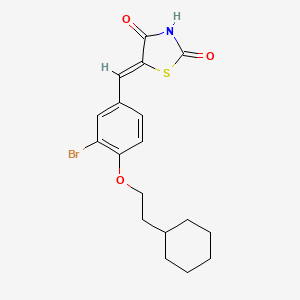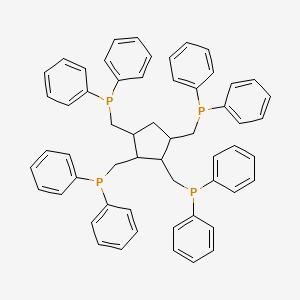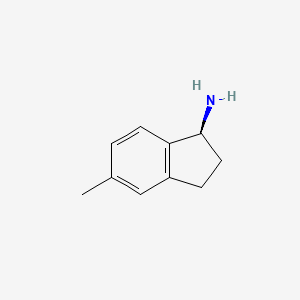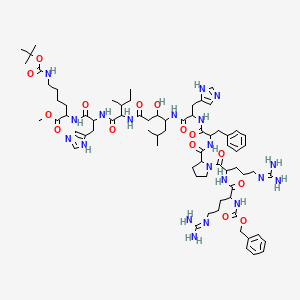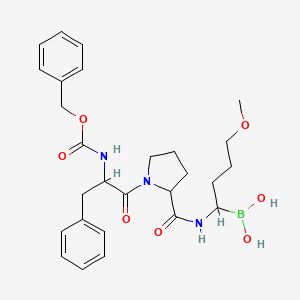![molecular formula C22H34O4 B12293011 methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carboxylate de méthyle est un composé organique complexe doté d'une structure unique. Ce composé appartient à la famille du cyclopenta[a]phénanthrène, connue pour ses systèmes cycliques complexes et ses importantes activités biologiques. La structure du composé comprend plusieurs cycles et groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carboxylate de méthyle implique plusieurs étapes, généralement à partir de précurseurs stéroïdiens plus simples. Le processus comprend souvent :
Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques.
Oxydation : Conversion de groupes hydroxyle en cétones.
Estérification : Formation du groupe ester par réaction de l'acide carboxylique avec le méthanol.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et d'environnements contrôlés (température, pression) est essentielle pour obtenir le produit souhaité efficacement.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, où les groupes hydroxyle sont convertis en cétones ou en acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir les cétones en groupes hydroxyle.
Substitution : Divers groupes fonctionnels peuvent être substitués sur les cycles du composé, modifiant ainsi ses propriétés chimiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).
Catalyseurs : Palladium sur carbone (Pd/C), oxyde de platine (PtO₂).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Enquêté pour son rôle dans le développement de médicaments, en particulier dans la conception de médicaments stéroïdiens.
Industrie : Utilisé dans la production de divers produits chimiques et intermédiaires.
Mécanisme d'action
Le composé exerce ses effets par le biais d'interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier aux récepteurs stéroïdiens, influençant l'expression des gènes et les fonctions cellulaires. Le mécanisme exact peut varier en fonction du contexte biologique et des modifications spécifiques du composé.
Applications De Recherche Scientifique
Methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of steroidal medications.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to steroid receptors, influencing gene expression and cellular functions. The exact mechanism can vary depending on the biological context and the specific modifications of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
- 17-hydroxy-10,13-diméthyl-1,2,6,7,8,9,11,12,14,15,16,17-dodécahydrocyclopenta[a]phénanthrène-3-one .
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacétyl)-10,13-diméthyl-2,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-3-one .
Unicité
Ce qui distingue le 17-hydroxy-10,13,17-triméthyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-2-carboxylate de méthyle, c'est son arrangement spécifique de groupes fonctionnels et de cycles, qui lui confère des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3 |
Clé InChI |
JDBGHSWJPLOAHP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
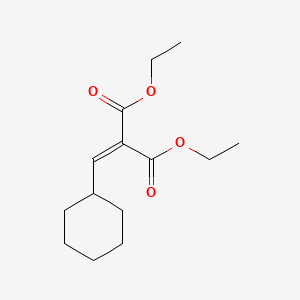
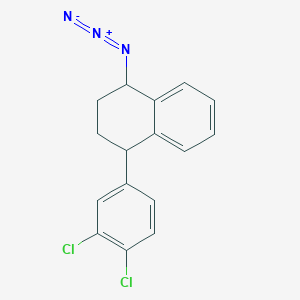
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)


